Compound Description: This compound was identified as a novel anti-HIV-1 compound that targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
Relevance: While structurally distinct from the main compound, both share a common interest in targeting specific protein binding sites, highlighting the potential of heterocyclic compounds in drug discovery. []
Compound Description: This compound emerged as a potent anti-HIV-1 agent from a virtual screening study. [] It directly interacts with the HIV-1 MA protein, competing with PI(4,5)P2 for binding and inhibiting viral production. [] This compound displays broad neutralizing activity against group M HIV-1 isolates. []
Relevance: This compound shares the 1,2,4-oxadiazole ring system with the main compound, emphasizing the importance of this scaffold in designing compounds with antiviral activity, particularly against HIV-1. [] Additionally, both compounds feature a piperazine ring linked to the oxadiazole moiety through a methylene bridge, suggesting this structural motif might be important for interacting with viral proteins.
Compound Description: This compound was identified, alongside compound 7, as a potential anti-HIV-1 agent from the same virtual screening study. []
Relevance: Sharing the 1,2,4-oxadiazole ring and a piperazine ring linked via a methylene bridge with 1-(2-methoxyethyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine, this compound further supports the significance of these structural features for antiviral activity. []
Compound Description: Identified as an anti-HIV-1 compound with moderate activity in the same virtual screening study that yielded compounds 7 and 17. []
Relevance: While this compound possesses a different heterocyclic core structure compared to the main compound, its identification as an anti-HIV agent alongside compounds containing the 1,2,4-oxadiazole scaffold suggests potential alternative avenues for developing antiviral agents. []
Relevance: This compound highlights the metabolic challenges in drug development, even with promising activity. [] While structurally different from the main compound, it underscores the importance of metabolic stability considerations when designing new drug candidates.
Compound Description: Designed as a close-in analogue of compound 1 but lacking the quinoxaline motif. [] This compound exhibited improved stability in rat plasma and enhanced GPR119 agonist properties. []
Relevance: This example emphasizes the impact of even minor structural modifications on both metabolic stability and biological activity. [] While structurally different from the main compound, it highlights the potential for optimizing compounds with known biological activity by modifying their structure to enhance stability and potency.
Compound Description: This compound is a 5-HT1B/1D antagonist. [, , , ] It has been used to investigate the role of 5-HT1B receptors in various physiological processes, including the control of serotonergic neuron firing and vasoconstriction. [, , , ]
Relevance: This compound features a 1,2,4-oxadiazole ring, although connected to a biphenyl system instead of the cyclopentyl-substituted phenyl group present in the main compound. [, , , ] This difference highlights the potential diversity in substituents that can be attached to the 1,2,4-oxadiazole core while still achieving biological activity.
Compound Description: This compound acts as a selective 5-HT1B receptor antagonist. [, , ] Studies using SB224289 have revealed the involvement of 5-HT1B receptors in vasoconstriction. [, , ]
Relevance: This compound further exemplifies the structural diversity possible among 1,2,4-oxadiazole-containing compounds with biological activity, as it also incorporates indole and piperidine rings in its structure. [, , ] Its classification as a selective antagonist, compared to GR127935's broader antagonist profile, underscores the impact of subtle structural variations on target specificity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.